molecular formula C10H14N2 B1620671 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine CAS No. 39161-58-5

1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine

Cat. No.: B1620671
CAS No.: 39161-58-5
M. Wt: 162.23 g/mol
InChI Key: RFRZYBRMESKXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine is a nitrogen-containing heterocyclic compound It is characterized by a seven-membered ring structure that includes two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reduction of 6,7,8,9,10,11-hexahydro-7,10-methanocyclo-octa[b]benzothiophen-12-one with sodium borohydride in methanol yields the desired compound . Another method includes the reduction of oximes in acetic acid and acetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride yields syn-alcohol derivatives .

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

  • 1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine
  • 2,3,4,5,6,7-Hexahydro-1H-1,4-diazepine

Uniqueness: 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine is unique due to its specific ring structure and the presence of two nitrogen atoms. This structure imparts distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1,2,3,4,5,6-hexahydro-1,6-benzodiazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-10-9(5-1)11-7-3-4-8-12-10/h1-2,5-6,11-12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZYBRMESKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378072
Record name 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39161-58-5
Record name 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine
Reactant of Route 2
1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine
Reactant of Route 3
1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine
Reactant of Route 4
1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine
Reactant of Route 5
1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine
Reactant of Route 6
1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.